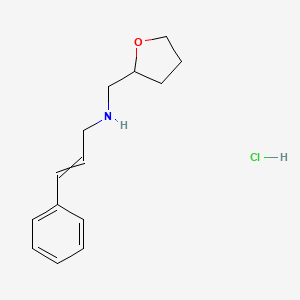

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride

CAS No.: 869945-34-6

Cat. No.: VC2840189

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869945-34-6 |

|---|---|

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H |

| Standard InChI Key | CAWHDSYGPPQXOF-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is identified through several systematic names and database identifiers. The compound has been assigned multiple CAS numbers in different chemical databases, which indicates possible variations in registration or structural interpretation across different sources.

Table 1: Chemical Identifiers of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride

The compound is also known by several synonyms, including N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride, DTXSID50722801, and AKOS030254027 . These alternative names provide additional identifiers for database searches and reference in scientific literature.

Chemical Representation

The chemical structure of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride can be represented in various formats, including structural formulas, SMILES notation, and InChI strings. The SMILES notation provided in ChemSrc (C(#Cc1ccccc1)CNCC1CCCO1.Cl) appears to represent a triple bond rather than the double bond indicated in the compound name . This discrepancy suggests a potential confusion with the related compound (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS: 1048947-73-4), which contains an alkyne rather than an alkene moiety.

It is important to note that there are inconsistencies in the reporting of this compound across different chemical databases. The molecular formula is reported as both C14H20ClNO and C14H18ClNO, with corresponding differences in molecular weight. These discrepancies may indicate variations in structural interpretation or potential isomeric forms of the compound.

Physical and Chemical Properties

Structural Properties

The propen-1-yl group introduces a carbon-carbon double bond that introduces geometric constraints on the molecule's conformation and serves as a potential site for chemical reactions typical of alkenes, such as hydrogenation, epoxidation, or halogenation. The conjugation between the phenyl ring and the carbon-carbon double bond extends the π-electron system, potentially influencing the compound's spectroscopic properties and reactivity.

The tetrahydrofuran moiety, a five-membered ring containing an oxygen atom, contributes to the compound's polarity and potential hydrogen-bonding capabilities through its ether oxygen. The secondary amine functionality, when protonated in the hydrochloride salt form, carries a positive charge that significantly affects the compound's solubility and acid-base behavior, making it more soluble in polar solvents compared to its free base counterpart.

Comparative Analysis with Similar Compounds

Table 3: Comparison between Related Compounds

| Property | (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride | (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride |

|---|---|---|

| CAS Number | 869945-34-6 / 2007940-84-1 | 1048947-73-4 |

| Molecular Formula | C14H20ClNO / C14H18ClNO | C14H18ClNO |

| Molecular Weight | 253.77 g/mol / 251.75 g/mol | 251.75 g/mol |

| Key Structural Feature | Carbon-carbon double bond (alkene) | Carbon-carbon triple bond (alkyne) |

| Structural Rigidity | Less rigid than alkyne counterpart | More rigid due to triple bond |

| Potential Reactivity | Typical alkene reactions | Typical alkyne reactions |

Another potentially related compound mentioned in the search results is Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 7179-87-5) , which differs from the subject compound by having a propyl group instead of a phenylpropenyl group attached to the amine nitrogen. This compound has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol, representing a significantly smaller and more flexible molecular structure compared to the subject compound.

Structure-Property Relationships

Electronic Properties

The electronic structure of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is characterized by several key features that influence its chemical behavior:

-

The phenyl ring contributes electron density through resonance effects to the adjacent alkene system

-

The conjugated π-system of the cinnamyl group creates a region of electron delocalization

-

The protonated amine in the hydrochloride salt form creates a positively charged center

-

The oxygen atom in the tetrahydrofuran ring provides a region of high electron density

These electronic characteristics would influence the compound's reactivity, particularly in electrophilic and nucleophilic reactions, as well as its interactions with various solvents and other chemical species.

Conformational Analysis

The conformational flexibility of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is constrained by several structural elements:

These conformational properties would influence the compound's ability to interact with various binding partners, including potential biological targets or other chemical species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume